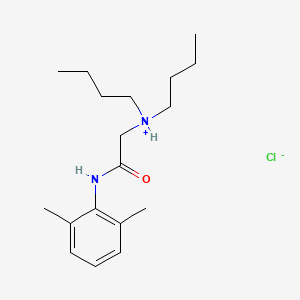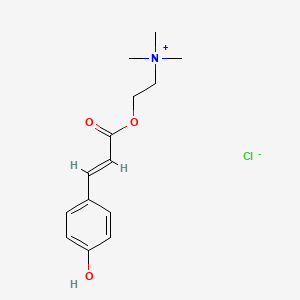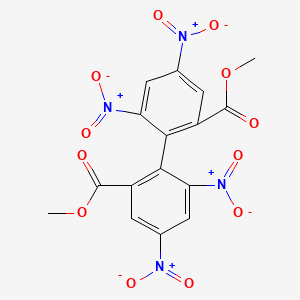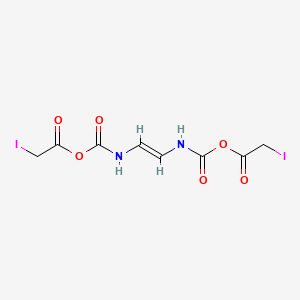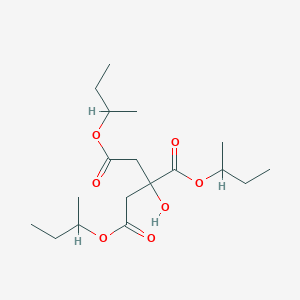
Benzo(a)pyrene-1,6-dione, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-1,6-dione, 7-methyl- is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Benzo[a]pyrene and its derivatives are known for their complex structures and diverse chemical properties, making them valuable in scientific research.
Métodos De Preparación
The synthesis of benzo(a)pyrene-1,6-dione, 7-methyl- typically involves several steps, including reduction, dehydration, and dehydrogenation of precursor compounds. One common method involves the cyclization of biphenyl intermediates, followed by transannular ring closures . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Benzo(a)pyrene-1,6-dione, 7-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include various oxidized and reduced derivatives of benzo[a]pyrene.
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-1,6-dione, 7-methyl- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzo(a)pyrene-1,6-dione, 7-methyl- involves its metabolic activation by cytochrome P450 enzymes. This leads to the formation of reactive intermediates, such as epoxides, which can bind to DNA and proteins, causing mutations and other cellular damage . The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating its effects, leading to oxidative stress and inflammation .
Comparación Con Compuestos Similares
Benzo(a)pyrene-1,6-dione, 7-methyl- is unique compared to other similar compounds due to its specific substitution pattern and chemical properties. Similar compounds include:
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Dibenzopyrenes: Compounds with additional benzene rings fused to the pyrene structure.
Indenopyrenes: Compounds with indene rings fused to the pyrene structure.
These compounds share similar structural features but differ in their chemical reactivity and biological effects.
Propiedades
Número CAS |
79418-85-2 |
|---|---|
Fórmula molecular |
C21H12O2 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
7-methylbenzo[b]pyrene-1,6-dione |
InChI |
InChI=1S/C21H12O2/c1-11-3-2-4-13-14-8-9-15-17(22)10-6-12-5-7-16(20(14)19(12)15)21(23)18(11)13/h2-10H,1H3 |
Clave InChI |
HLHRRFLJLRNTBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


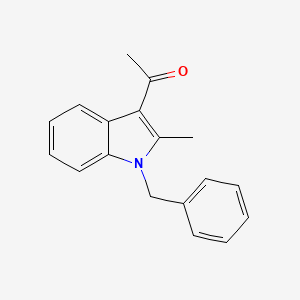
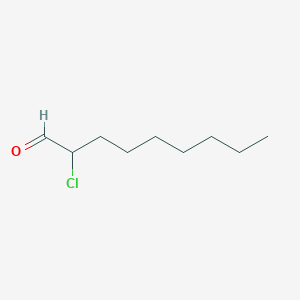
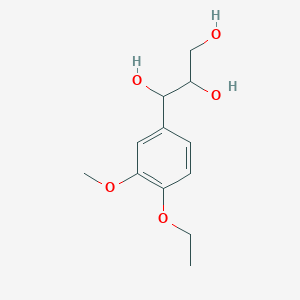
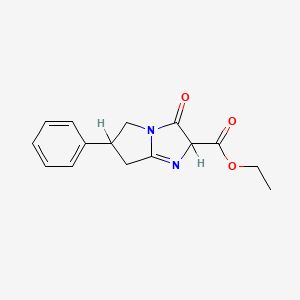
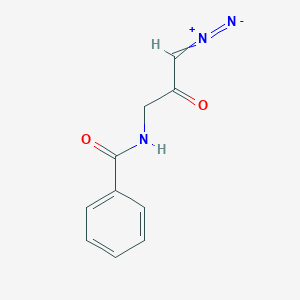
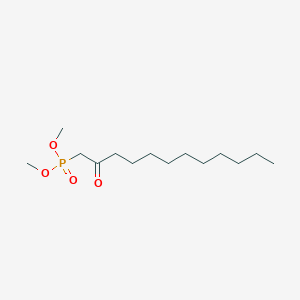
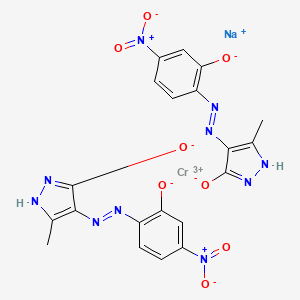
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
